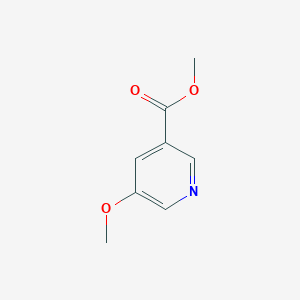

Methyl 5-methoxynicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRJAOSTLIQOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584878 | |

| Record name | Methyl 5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-46-7 | |

| Record name | Methyl 5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methoxy-3-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxynicotinate, with the CAS number 29681-46-7 , is a pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a methoxy group and a methyl ester on the pyridine ring, provides a versatile scaffold for the development of novel molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 29681-46-7 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 54-59 °C | [2] |

| Boiling Point (Predicted) | 250.9 °C | [2] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥98% |

Synthesis

General Experimental Protocol: Fischer Esterification of 5-Methoxynicotinic Acid

This procedure is based on the common method for synthesizing methyl esters from their corresponding carboxylic acids.

Materials:

-

5-Methoxynicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methoxynicotinic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Caution should be exercised as CO₂ evolution will occur.

-

Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR

-

Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methoxy and ester groups.

-

Methoxy Protons: A singlet corresponding to the methoxy group protons (-OCH₃) is expected around δ 3.8-4.0 ppm.

-

Ester Methyl Protons: A singlet for the methyl group of the ester (-COOCH₃) is also anticipated, likely in a similar region to the methoxy protons, around δ 3.8-4.0 ppm.

¹³C NMR

-

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm.

-

Aromatic Carbons: Carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the methoxy group will be shifted downfield.

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected around δ 55-60 ppm.

-

Ester Methyl Carbon: The carbon of the ester methyl group (-COOCH₃) will likely appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band from the ester and ether linkages will likely be observed in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Absorptions corresponding to the pyridine ring will be present in the 1400-1600 cm⁻¹ range.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 167, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).

Applications in Drug Development and Research

This compound is a key building block in medicinal chemistry due to the prevalence of the pyridine scaffold in bioactive molecules.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The methoxy and ester functionalities provide reactive sites for further chemical modifications.

-

Scaffold for Library Synthesis: The pyridine core is a common motif in drugs targeting a wide range of receptors and enzymes. This compound can be used in the generation of compound libraries for high-throughput screening in drug discovery programs.

-

Agrochemical Research: Similar to its role in pharmaceuticals, this compound is also utilized in the development of new pesticides and herbicides.

While specific signaling pathways directly involving this compound are not extensively documented, its derivatives are often designed to interact with various biological targets. The general role of such substituted pyridines in drug design is to act as bioisosteres for other aromatic systems and to provide specific hydrogen bonding and hydrophobic interactions within the active sites of proteins.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

-

General Hazards: May cause skin, eye, and respiratory irritation.

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical properties and versatile reactivity make it an important tool for the synthesis of novel compounds. This technical guide provides a foundational understanding of its key characteristics to aid researchers and drug development professionals in its effective utilization.

References

An In-depth Technical Guide to the Structure of Methyl 5-methoxynicotinate

Abstract

This technical guide provides a comprehensive examination of the chemical structure of Methyl 5-methoxynicotinate (CAS No. 29681-46-7), a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While this molecule serves as a valuable heterocyclic building block, publicly available experimental spectroscopic data is notably scarce. This document addresses this gap by presenting a detailed structural elucidation based on established spectroscopic principles and data from closely related analogues. We provide predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with justifications grounded in structural theory. Furthermore, a robust, field-proven protocol for its synthesis via Fischer esterification of the commercially available 5-methoxynicotinic acid is detailed. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this compound's structure and synthesis for its application in the design of novel therapeutics.

Introduction and Chemical Identity

This compound belongs to the family of nicotinic acid esters, which are core scaffolds in numerous biologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, imparts distinct physicochemical properties such as increased water solubility and the ability to act as a hydrogen bond acceptor, which are often desirable in drug candidates. The substituents on the pyridine ring—a methoxy group at the 5-position and a methyl ester at the 3-position—offer specific steric and electronic properties that can be leveraged to modulate target binding and pharmacokinetic profiles. Its formal IUPAC name is methyl 5-methoxypyridine-3-carboxylate .[1]

Below is a summary of its key chemical identifiers.

| Identifier | Value |

| CAS Number | 29681-46-7[2][3][4][5] |

| Molecular Formula | C₈H₉NO₃[2][4] |

| Molecular Weight | 167.16 g/mol [2][4][5] |

| IUPAC Name | methyl 5-methoxypyridine-3-carboxylate[1] |

| Synonyms | Methyl 5-methoxy-3-pyridinecarboxylate[5] |

| Canonical SMILES | COC(=O)c1cncc(OC)c1[5] |

| InChI Key | Not readily available in searched sources. |

The fundamental structure consists of a pyridine ring functionalized at positions 3 and 5.

Caption: 2D Representation of this compound.

Spectroscopic Profile for Structural Elucidation (Predicted)

As of the date of this publication, experimental spectroscopic data for this compound is not widely available in public databases. The following sections provide a predicted spectroscopic profile based on fundamental principles and comparison with structurally similar molecules. This predictive analysis serves as a robust baseline for researchers to confirm the identity and purity of synthesized material.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is expected to be highly characteristic, showing signals for three distinct aromatic protons on the pyridine ring and two singlets for the methoxy and methyl ester protons. The electronic effects of the substituents are key to predicting their chemical shifts. The ester group is electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating, causing a shielding effect.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.8 - 9.0 | Doublet (d) | 1H | H-2 | This proton is ortho to the ring nitrogen and meta to the electron-withdrawing ester group, leading to significant deshielding. |

| ~8.2 - 8.4 | Doublet (d) | 1H | H-6 | This proton is also ortho to the ring nitrogen, but meta to the electron-donating methoxy group, resulting in strong deshielding, though slightly less than H-2. |

| ~7.5 - 7.7 | Triplet (t) or dd | 1H | H-4 | This proton is meta to the ring nitrogen and ortho to both the ester and methoxy groups. The opposing electronic effects lead to an intermediate chemical shift. |

| ~3.95 | Singlet (s) | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. |

| ~3.90 | Singlet (s) | 3H | Ar-OCH₃ | Typical chemical shift for aromatic methoxy protons. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will reveal eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two carbons of the substituent groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C=O | Carbonyl carbon of the ester group, highly deshielded.[6] |

| ~155 | C-5 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

| ~150 | C-2 | Aromatic carbon adjacent to the nitrogen, deshielded. |

| ~145 | C-6 | Aromatic carbon adjacent to the nitrogen, deshielded. |

| ~125 | C-3 | Aromatic carbon attached to the electron-withdrawing ester group. |

| ~115 | C-4 | Aromatic carbon influenced by both adjacent substituents. |

| ~56 | Ar-OCH₃ | Carbon of the aromatic methoxy group.[7] |

| ~53 | -COOCH₃ | Carbon of the methyl ester group.[8] |

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by the characteristic vibrations of the ester functional group and the substituted aromatic ring.

Predicted Key IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H Aromatic Stretch | Medium | Characteristic of C-H bonds on the pyridine ring. |

| 2995 - 2850 | C-H Aliphatic Stretch | Medium | Corresponds to the C-H bonds of the two methyl groups.[9] |

| 1735 - 1720 | C=O Ester Stretch | Strong | This is the most prominent and diagnostic peak for the ester carbonyl group.[9] |

| 1600 - 1450 | C=C & C=N Aromatic Ring Stretch | Medium-Strong | Multiple bands are expected for the pyridine ring vibrations. |

| 1300 - 1200 | C-O Ester Stretch (Asymmetric) | Strong | Characteristic strong absorption for the C-O single bond of the ester adjacent to the carbonyl. |

| 1150 - 1050 | C-O Ether Stretch (Asymmetric) | Strong | Corresponds to the C-O bond of the methoxy group attached to the ring. |

Predicted Mass Spectrometry (MS) Fragmentation

In an Electron Ionization (EI) mass spectrum, this compound is expected to show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted MS Fragmentation:

| m/z Value | Ion | Rationale |

|---|---|---|

| 167 | [C₈H₉NO₃]⁺ | Molecular Ion (M⁺) . This peak confirms the molecular weight of the compound.[10] |

| 136 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common and favorable fragmentation pathway for methyl esters, leading to a stable acylium ion.[11] |

| 138 | [M - C₂H₅]⁺ | Possible loss of an ethyl radical. |

| 108 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group as a radical. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring itself.[11] |

Recommended Synthesis Protocol

The most direct and efficient synthesis of this compound is the Fischer esterification of 5-methoxynicotinic acid, which is a commercially available starting material.[12][13][14][15] This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the ester product.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

1. Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxynicotinic acid (e.g., 5.0 g, 32.6 mmol).

-

2. Reaction Setup: Add methanol (100 mL) to the flask to act as both the reagent and solvent. Begin stirring to suspend the acid.

-

3. Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirred suspension. The addition is exothermic.

-

4. Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

5. Work-up (Quenching & Neutralization): After cooling the mixture to room temperature, slowly pour it over crushed ice (approx. 150 g). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

-

6. Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 75 mL).

-

7. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

8. Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a solid.[16]

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this molecule offers a unique starting point for the synthesis of compound libraries.

-

Heterocyclic Scaffolding: It serves as a key intermediate for the elaboration of more complex heterocyclic systems. The ester can be hydrolyzed back to the carboxylic acid for amide coupling, reduced to an alcohol, or participate in various cross-coupling reactions.

-

Modulation of Physicochemical Properties: The methoxy group at the 5-position can form hydrogen bonds with biological targets and influences the molecule's electronic distribution and metabolic stability. Its presence can be crucial for optimizing ligand-receptor interactions.

-

Analgesic and Anti-inflammatory Research: Nicotinic acid and its derivatives have been investigated for their pharmacological activities, including analgesic effects.[17] The structural motifs present in this compound make it a candidate for derivatization in the search for novel non-opioid analgesics.

-

CNS Disorders: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive for developing drugs targeting central nervous system (CNS) disorders. 5-Methoxynicotinic acid, the precursor, is noted for its use in developing drugs targeting such disorders.[15]

Conclusion

This compound is a structurally important pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, including key identifiers and a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra in the absence of publicly available experimental data. A reliable and practical synthesis protocol has been outlined, enabling its preparation for research purposes. The insights into its potential applications underscore its value to professionals in the field of drug discovery and development.

References

- 1. 5-Methoxynicotinic acid | C7H7NO3 | CID 4738390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Methyl 5-bromo-2-methoxypyridine-3-carboxylate 97 122433-41-4 [sigmaaldrich.com]

- 4. 2145093-94-1 | Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate - Moldb [moldb.com]

- 5. Methyl 5-methoxypyridine-3-carboxylate (90%) - Amerigo Scientific [amerigoscientific.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Methyl 6-methoxypyridine-3-carboxylate | C8H9NO3 | CID 586039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Methoxynicotinic acid | CymitQuimica [cymitquimica.com]

- 13. calpaclab.com [calpaclab.com]

- 14. alchempharmtech.com [alchempharmtech.com]

- 15. 5-Methoxynicotinic acid [myskinrecipes.com]

- 16. Methyl 5-methylnicotinate, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. chemscene.com [chemscene.com]

Synthesis of Methyl 5-methoxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 5-methoxynicotinate, a key intermediate in pharmaceutical and agrochemical research. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support process optimization and scale-up.

Introduction

This compound, also known as methyl 5-methoxypyridine-3-carboxylate, is a valuable building block in organic synthesis. Its structure, featuring a methoxy group and a methyl ester on a pyridine ring, allows for diverse chemical modifications, making it a crucial component in the development of novel therapeutic agents and other specialized chemicals. This guide focuses on the most common and practical synthetic approaches to this compound, starting from commercially available precursors.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through a two-step process:

-

Synthesis of the precursor, 5-methoxynicotinic acid.

-

Esterification of 5-methoxynicotinic acid to yield the final product.

Two main routes for the synthesis of the 5-methoxynicotinic acid precursor have been identified: the oxidation of 3,5-lutidine followed by further functional group manipulation (a less direct route for the methoxy derivative) and the carboxylation of a suitably substituted pyridine, such as 3-bromo-5-methoxypyridine. The subsequent esterification is typically accomplished via Fischer esterification using methanol in the presence of an acid catalyst.

Pathway 1: From 3,5-Lutidine (leading to a related precursor)

While not a direct route to 5-methoxynicotinic acid, the synthesis of the closely related 5-methylnicotinic acid from 3,5-lutidine is a well-documented process. This intermediate can potentially be further functionalized.

Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

This reaction involves the selective oxidation of one of the methyl groups of 3,5-lutidine. Common oxidizing agents include potassium permanganate[1][2] and hydrogen peroxide in the presence of a strong acid.[3]

Experimental Protocol: Oxidation with Potassium Permanganate [1][2]

-

To a solution of 3,5-lutidine (100 g, 0.93 mol) in water (1200 L in a 2000L reactor for scale-up), add potassium permanganate (300 kg for 120 kg of lutidine) portion-wise over 4.5 hours, maintaining the temperature between 25-35°C.

-

The reaction mixture is then stirred at 30°C for 16 hours.

-

After the reaction, the by-product manganese dioxide is filtered off.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of 0.5 to precipitate the by-product 3,5-pyridinedicarboxylic acid, which is removed by filtration.

-

The filtrate is then adjusted to a pH of 3.0 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.

-

The crude product is collected by centrifugation, dried, and can be further purified by recrystallization from ethanol to yield a product with a purity of up to 99.5%.

Quantitative Data for Oxidation of 3,5-Lutidine

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Potassium Permanganate | Water | 25 - 45 | 20 | 59.4 | >99.5 | [1][2] |

| Hydrogen Peroxide / Sulfuric Acid | Sulfuric Acid | 110 - 130 | 5 - 20 | >60 | - | [3] |

Pathway 2: From 3-Bromo-5-methoxypyridine

A more direct route to the target precursor, 5-methoxynicotinic acid, involves the use of 3-bromo-5-methoxypyridine as a starting material. This pathway typically involves a metal-halogen exchange followed by carboxylation.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This intermediate can be synthesized from 3,5-dibromopyridine via a nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine

-

Prepare sodium methoxide by carefully adding sodium pellets (4.7 g, 0.20 mol) to methanol (180 mL) under anhydrous conditions.

-

Evaporate the resulting solution to dryness. To ensure complete removal of water, the residue can be azeotropically distilled with toluene (100 mL).

-

To a solution of the prepared sodium methoxide in dry N,N-dimethylformamide (DMF) (130 mL), add 3,5-dibromopyridine (32 g, 135 mmol).

-

Heat the reaction mixture to 70°C and maintain for 4 hours.

-

After cooling, the mixture is poured into an ice/water mixture (300 g) to precipitate the product.

-

The precipitate is collected by filtration and dried.

Quantitative Data for Synthesis of 3-Bromo-5-methoxypyridine

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70 | 4 | 62 | |

| 3,5-Dibromopyridine | 60% Sodium Hydride / Methanol | DMF | 90 | 1 | 73 |

Final Step: Esterification of 5-Substituted Nicotinic Acid

Experimental Protocol: Fischer Esterification with Sulfuric Acid[4][5]

-

To a round-bottom flask, add 5-methoxynicotinic acid and an excess of anhydrous methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The product will precipitate as a solid. Stir the mixture for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

-

The crude product can be recrystallized from a minimal amount of hot methanol to obtain the pure this compound.

Experimental Protocol: Esterification with Thionyl Chloride[6]

-

In a four-necked flask, suspend 5-methoxynicotinic acid (e.g., 100.0 g, 0.65 mol, assuming analogy with 5-methylnicotinic acid) in methanol (e.g., 500 mL).

-

Under a nitrogen atmosphere, add thionyl chloride (e.g., 110 mL, 1.5 mol) dropwise, maintaining the temperature between 20-25°C.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Evaporate the methanol under reduced pressure.

-

Add ice water (e.g., 200 mL) to the residue and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the final product.

Quantitative Data for Esterification of Nicotinic Acid Derivatives

| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Nicotinic Acid | Sulfuric Acid | Methanol | Reflux | - | 23.39 | [4] |

| 5-Methylnicotinic Acid | Thionyl Chloride | Methanol | Reflux | 4 | 98.2 | [5] |

| 6-Methoxy-5-nitronicotinic Acid | Sulfuric Acid | Methanol | Reflux | 8-12 | - | [6] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the described synthetic routes.

References

- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 3. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

The Biological Activity of Methyl 5-methoxynicotinate: An In-depth Technical Guide

To the valued researcher,

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is currently no publicly available information on the biological activity of Methyl 5-methoxynicotinate . This compound does not appear to have been the subject of published research regarding its pharmacological, toxicological, or therapeutic properties.

Given the absence of data for your specific topic of interest, we have compiled this in-depth technical guide on a closely related and extensively studied compound: Methyl Nicotinate . As the methyl ester of nicotinic acid (niacin), it shares the core nicotinoyl structure and provides a valuable reference for the potential biological activities of nicotinic acid derivatives. This guide is structured to meet your core requirements for data presentation, experimental protocols, and visualization, offering insights that may be relevant to your research interests.

An In-depth Technical Guide on the Biological Activity of Methyl Nicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl Nicotinate is the methyl ester of the B vitamin, niacin. It is a well-characterized compound known primarily for its topical effects as a rubefacient, inducing localized vasodilation and erythema (redness) of the skin.[1] This property has led to its use in over-the-counter topical preparations for the symptomatic relief of muscle and joint pain. Beyond its topical application, research has explored its vasodilatory and analgesic properties through various administration routes.

Mechanism of Action

The primary biological effect of topically applied Methyl Nicotinate is vasodilation in the skin's microcirculation. This effect is not fully elucidated but is understood to be mediated by the release of local signaling molecules.

Prostaglandin-Mediated Pathway

The predominant mechanism of Methyl Nicotinate-induced vasodilation involves the prostaglandin pathway. It is thought to promote the local release of prostaglandin D2 (PGD2).[2][3] Studies have demonstrated that the cutaneous vascular response to Methyl Nicotinate is significantly suppressed by inhibitors of prostaglandin biosynthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Involvement of Local Sensory Nerves

Local sensory nerves also play a role in the vasodilatory actions of Methyl Nicotinate.[4] The application of local anesthetics has been shown to reduce the perfusion increase induced by the compound, suggesting a neurogenic component to the inflammatory response.[4]

The following diagram illustrates the proposed signaling pathway for Methyl Nicotinate-induced vasodilation.

Quantitative Data

The following table summarizes the available quantitative data from in vivo studies on Methyl Nicotinate.

| Parameter | Species | Dosage/Concentration | Administration Route | Observed Effect |

| Analgesic Activity | Swiss albino mice | 5 and 10 mg/kg | Oral | Significant reduction in acetic acid-induced writhes and prolonged latency in the hot plate test.[1] |

| Vasodilation | Human | Not specified | Topical | Induces local cutaneous erythema.[4] |

| Perfusion Increase | Human | Not specified | Topical | NSAIDs reduced the perfusion increase by 82%; lidocaine/prilocaine reduced it by 32%.[4] |

Experimental Protocols

In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

This protocol outlines a common method for evaluating the peripheral analgesic effects of a compound.

Methodology:

-

Animal Model: Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment.

-

Grouping: Animals are divided into control and test groups.

-

Compound Administration: Methyl Nicotinate (e.g., 5 and 10 mg/kg) is administered orally to the test groups. The control group receives the vehicle.[1]

-

Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.

-

Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The number of writhes in the test groups is compared to the control group to determine the percentage of inhibition.

Topical Vasodilation Study in Humans

This protocol describes a method to assess the vasodilatory effects of topically applied Methyl Nicotinate.

Methodology:

-

Subjects: Healthy human volunteers.

-

Test Site: A specific area on the forearm skin is chosen.

-

Inhibitor Application (for mechanism studies): To investigate the mechanism of action, selective inhibitors can be applied to the test site before the application of Methyl Nicotinate. For example:

-

Methyl Nicotinate Application: A solution of Methyl Nicotinate is applied to the test site.

-

Measurement of Microvascular Response: Skin blood flow is measured using a non-invasive technique such as Laser Speckle Contrast Imaging (LSCI) at baseline and at various time points after application.[4]

-

Data Analysis: The change in skin perfusion from baseline is calculated and compared between different treatment conditions.

Potential Therapeutic Applications

The known biological activities of Methyl Nicotinate suggest potential applications in:

-

Topical Analgesics: Its use in formulations for muscle and joint pain is its primary application.

-

Dermatology: It has been explored as a provocative agent to assess microcirculation and skin viability.[4]

-

Drug Delivery: Its ability to increase skin perfusion could potentially be harnessed to enhance the dermal absorption of other therapeutic agents.

Conclusion

While research on This compound is not currently available, the study of its close analog, Methyl Nicotinate , provides a solid foundation for understanding the potential biological activities of nicotinic acid esters. The primary effects of Methyl Nicotinate are localized vasodilation mediated by prostaglandins and sensory nerves. Further research into the structure-activity relationships of substituted nicotinic acid esters, including methoxy derivatives, could yield novel compounds with tailored pharmacological profiles for a variety of therapeutic applications. Researchers interested in this compound may consider synthesizing the compound and evaluating it in the experimental paradigms outlined in this guide to determine its unique biological activity profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 5-methylnicotinate, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHYL 5-BROMO-2-METHOXYNICOTINATE 98%METHYL 5-BROMO-2-METHOXY-3-PYRIDINECARBOXYLATE | 122433-41-4 [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 5-methoxynicotinate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a compound of growing interest in medicinal chemistry and drug development. While a detailed historical account of its specific discovery is not extensively documented, its structural relationship to a class of well-studied nicotinic acid esters provides a strong foundation for understanding its synthesis, physicochemical properties, and potential biological activities. This technical guide consolidates available information on the synthesis of analogous compounds to propose a robust manufacturing process for this compound. Furthermore, it explores its potential therapeutic applications by drawing parallels with the known biological effects of related nicotinic acid derivatives, including their roles in lipid metabolism and as anti-inflammatory agents. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and utilization of this promising molecule.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Analogy |

| Molecular Formula | C₈H₉NO₃ | - |

| Molecular Weight | 167.16 g/mol | --INVALID-LINK-- |

| CAS Number | 29681-46-7 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Analogy with Methyl 5-methylnicotinate |

| Melting Point | 54-59 °C | --INVALID-LINK-- |

| Boiling Point | 250.9 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like methanol, chloroform | Analogy with other nicotinic acid esters |

Proposed Synthesis of this compound

Fischer Esterification of 5-Methoxynicotinic Acid

This method is a classic and widely used protocol for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxynicotinic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both the solvent and the reactant.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.

-

Neutralization: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford pure this compound.

Synthesis Workflow

Caption: Fischer Esterification workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not abundant, the well-documented pharmacological effects of nicotinic acid and its other derivatives provide a strong basis for predicting its potential activities.

Lipid Metabolism Regulation

Nicotinic acid is a well-known lipid-lowering agent that favorably modulates plasma lipid profiles.[1][2][3][4] It has been shown to reduce low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL).[1][3] The primary mechanism of action is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2]

Hypothesized Signaling Pathway:

Caption: Hypothesized signaling pathway for the regulation of lipid metabolism by this compound.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives.[5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines.[5] The anti-inflammatory effects are also partly mediated through the GPR109A receptor.

Skincare and Topical Applications

Methyl nicotinate, a related compound, is used in topical formulations to induce vasodilation and increase blood flow.[6] This property is utilized to enhance the delivery of other active ingredients and to impart a warming sensation. Methyl 5-methylnicotinate is also noted for its use in skincare to stimulate microcirculation.[7] It is plausible that this compound could exhibit similar properties, making it a candidate for cosmetic and dermatological applications.

Applications in Drug Development and Research

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules.[8] Its pyridine core and ester functionality make it a versatile intermediate for the development of novel pharmaceutical agents. The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, which is a key strategy in lead optimization.[9]

Potential Research and Development Areas:

-

Cardiovascular Disease: As a potential lipid-modifying agent.

-

Inflammatory Disorders: For the development of novel anti-inflammatory drugs.

-

Dermatology and Cosmetics: In topical formulations for improving skin health and appearance.

-

Agrochemicals: As a scaffold for the design of new pesticides and plant growth regulators.[8][10]

Conclusion

While the history of this compound's discovery remains to be fully elucidated, its chemical lineage from nicotinic acid provides a solid framework for understanding its synthesis and potential utility. The proposed synthetic methodologies, based on established chemical reactions, offer a clear path for its production. The predicted biological activities, drawn from extensive research on related nicotinic acid derivatives, position this compound as a compound of significant interest for future research and development in the pharmaceutical, cosmetic, and agrochemical industries. Further investigation into its specific biological profile and pharmacological properties is warranted to fully unlock its potential.

References

- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]

- 7. myuchem.com [myuchem.com]

- 8. This compound [myskinrecipes.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

The Synthesis of Methyl 5-Methoxynicotinate Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 5-methoxynicotinate and its derivatives and analogs. It includes detailed experimental protocols for key reactions, a summary of quantitative data in tabular format for easy comparison, and visualizations of relevant signaling pathways to provide context for the biological activity of these compounds.

Core Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs primarily revolves around two key strategies: the initial formation of the substituted nicotinic acid core followed by esterification, and the modification of a pre-existing methyl nicotinate scaffold. Common transformations include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and functional group interconversions.

Synthesis of Key Precursors

A common precursor for many derivatives is 5-methoxynicotinic acid. This can be synthesized from commercially available starting materials such as 5-hydroxynicotinic acid via methylation.

Experimental Protocol: Methylation of 5-Hydroxynicotinic Acid

-

Reaction Setup: To a solution of 5-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (2-3 equivalents).

-

Methylation: Add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction is typically heated to 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then acidified to precipitate the 5-methoxynicotinic acid, which can be collected by filtration and purified by recrystallization.

Once the substituted nicotinic acid is obtained, the methyl ester is typically formed via Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: Suspend the nicotinic acid derivative (1 equivalent) in anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours (typically 4-24 hours) and monitored by TLC.

-

Work-up and Isolation: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl nicotinate derivative.

Derivatization of the Pyridine Ring

The pyridine ring of this compound is amenable to various modifications, particularly through palladium-catalyzed cross-coupling reactions at halogenated positions. For instance, a bromo or chloro substituent can be introduced at the 2-, 4-, or 6-position, which then serves as a handle for introducing a wide range of substituents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In an inert atmosphere, combine the halogenated this compound derivative (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Reaction Conditions: The mixture is degassed and heated to 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its key derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Methylnicotinic acid | Methanol, Thionyl chloride, Reflux, 4h | Methyl 5-methylnicotinate | 98.2 | [1] |

| 2-chloro-5-methoxynicotinic acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl 2-chloro-5-methoxynicotinate | >95 | (General Procedure) |

| Methyl 2-chloro-5-methoxynicotinate | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, Reflux | Methyl 5-methoxy-2-phenylnicotinate | 75-90 | (General Procedure) |

| Methyl 2-chloro-5-methoxynicotinate | Cyclopropylboronic acid, PdCl₂(dppf), K₃PO₄, Toluene/H₂O, 100 °C | Methyl 2-cyclopropyl-5-methoxynicotinate | 60-80 | (General Procedure) |

Signaling Pathways and Biological Context

Nicotinic acid and its derivatives, likely including this compound analogs, are known to exert their biological effects through the activation of the G-protein coupled receptor HCA₂ (also known as GPR109A). The activation of this receptor in different cell types triggers distinct downstream signaling cascades.

HCA₂ Receptor Signaling in Adipocytes

In adipocytes, the activation of the HCA₂ receptor by agonists leads to a reduction in lipolysis. This is a key mechanism behind the lipid-lowering effects of nicotinic acid.[2][3][4]

HCA₂ Receptor Signaling in Immune Cells

In immune cells such as macrophages, HCA₂ activation can lead to the suppression of inflammatory responses. This involves the modulation of transcription factors like NF-κB.[5]

Conclusion

The synthesis of this compound derivatives and analogs offers a rich field for medicinal chemistry and drug discovery. The synthetic routes are well-established, with palladium-catalyzed cross-coupling reactions providing a powerful tool for generating diverse libraries of compounds. The understanding of the biological targets, primarily the HCA₂ receptor, and their downstream signaling pathways provides a rational basis for the design of novel therapeutic agents with potentially improved efficacy and side-effect profiles. This guide serves as a foundational resource for researchers embarking on the synthesis and development of this important class of molecules.

References

- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Preclinical Toxicity Profile of Methyl 5-methoxynicotinate Remains Undefined

For Immediate Release

Shanghai, China – December 30, 2025 – Despite its role as a chemical intermediate in the synthesis of various compounds, a thorough review of publicly accessible scientific literature and safety data reveals a significant lack of preliminary toxicity data for Methyl 5-methoxynicotinate. This gap in knowledge presents a challenge for researchers, scientists, and drug development professionals who may handle or consider this compound for further development. This technical guide serves to summarize the current state of knowledge and outline the necessary future studies to characterize the safety profile of this molecule.

Executive Summary

This compound is a pyridine derivative used in organic synthesis. However, a comprehensive search for its preclinical toxicity has found no publicly available studies detailing its acute toxicity, genotoxicity, or other key safety endpoints. Safety Data Sheets (SDS) for the compound consistently report "no data available" for critical toxicological information.[1] This document outlines the unavailable data and proposes a standard workflow for future preclinical toxicity assessment.

Current State of Toxicological Knowledge

An extensive review of scientific databases and safety documentation indicates that the toxicological properties of this compound have not been publicly reported. Key toxicity studies, which are standard for chemical safety assessment, are absent from the available literature.

Summary of Unavailable Toxicological Data

The following table summarizes the key preliminary toxicity studies for which no data is currently available for this compound.

| Toxicological Endpoint | Data Availability | Remarks |

| Acute Toxicity | ||

| Oral LD50 | No Data Available | The lethal dose for 50% of a test population via oral administration is unknown. |

| Dermal LD50 | No Data Available | The lethal dose for 50% of a test population via dermal contact is unknown. |

| Inhalation LC50 | No Data Available | The lethal concentration for 50% of a test population via inhalation is unknown. |

| Genotoxicity | ||

| Ames Test (Bacterial Reverse Mutation Assay) | No Data Available | There is no available data on the potential of this compound to induce mutations in bacteria. |

| In Vitro Chromosomal Aberration Test | No Data Available | The effect of the compound on mammalian chromosomes in vitro has not been reported. |

| In Vivo Micronucleus Test | No Data Available | The in vivo potential of the compound to cause chromosomal damage has not been assessed. |

| Other Key Studies | ||

| Skin Irritation/Corrosion | No Data Available | The potential for the compound to cause skin irritation or corrosion is not documented. |

| Eye Irritation/Corrosion | No Data Available | The potential for the compound to cause eye irritation or corrosion is not documented. |

| Aquatic Toxicity | No Data Available | The toxicity of the compound to aquatic organisms has not been reported.[1] |

Proposed Preclinical Toxicity Assessment Workflow

For a compound with an unknown toxicity profile like this compound, a standard preclinical safety assessment workflow is necessary to characterize its potential hazards. The following diagram illustrates a typical phased approach to preliminary toxicity testing.

Caption: A generalized workflow for preclinical toxicity assessment of a novel chemical entity.

Experimental Protocols Outline

Should such studies be undertaken, standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), would be appropriate.

-

Acute Oral Toxicity (e.g., OECD Guideline 423): This study would involve the administration of the test substance to fasted animals (typically rodents) at one of a series of defined dose levels. Observations of effects and mortality would be made over a 14-day period to determine the acute toxic class of the substance.

-

Bacterial Reverse Mutation Test (Ames Test; e.g., OECD Guideline 471): This in vitro test would use strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test substance would be incubated with the bacterial strains, with and without metabolic activation, to assess its mutagenic potential.

-

In Vivo Erythrocyte Micronucleus Test (e.g., OECD Guideline 474): This in vivo assay would involve treating animals (typically rodents) with the test substance and then examining their bone marrow or peripheral blood for the presence of micronuclei in erythrocytes. An increase in micronucleated cells would indicate chromosomal damage.

Conclusion and Future Directions

The absence of preliminary toxicity data for this compound underscores a critical information gap. For researchers and drug development professionals, this necessitates a cautious approach, including the use of appropriate personal protective equipment and containment strategies when handling this compound.

To enable a comprehensive risk assessment and to support any future regulatory submissions or further development, it is imperative that the foundational toxicity studies outlined in this guide are conducted. The results of these studies will be crucial in determining the safety profile of this compound and informing its potential for future applications.

References

A Technical Guide to the Solubility of Methyl 5-methoxynicotinate in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Research and Development

Methyl 5-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural features, including the pyridine ring, ester, and methoxy functional groups, make it a versatile precursor for the synthesis of novel compounds with potential therapeutic or functional properties. However, the successful application of this compound in any experimental or manufacturing setting is fundamentally governed by its solubility.

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of practical and reproducible science. It directly impacts:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution phase.

-

Purification: Processes such as crystallization and chromatography rely on differential solubility to isolate the target compound from impurities.

-

Formulation: In drug development, solubility is a key determinant of a compound's bioavailability and dictates the choice of delivery vehicle.

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires a solvent that can fully dissolve the analyte to ensure accurate quantification.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It combines theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and solubility determination.

Physicochemical Profile of this compound

To predict and understand the solubility of a compound, one must first examine its intrinsic physicochemical properties. These properties provide clues as to how the molecule will interact with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 42 - 46 °C | [2] |

| Boiling Point | ~204 °C | [3] |

| CAS Number | 5446-14-0 | [4][5] |

Structural Analysis:

The structure of this compound contains both polar and non-polar elements, which results in a nuanced solubility profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. The aromatic ring itself provides a degree of non-polar character.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen and the ether oxygen are both hydrogen bond acceptors, enhancing polarity and favoring interactions with polar solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can participate in hydrogen bonding as an acceptor.

Based on this structure, the "like dissolves like" principle suggests that this compound will exhibit favorable solubility in polar solvents, particularly those that are polar aprotic.[6][7] Its solubility in non-polar solvents is expected to be limited.

Qualitative and Predicted Solubility Profile

While extensive quantitative public data is limited, a qualitative solubility profile can be constructed based on the compound's structure and data from analogous compounds.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The ability to accept hydrogen bonds from the solvent enhances solubility. However, the non-polar pyridine ring may limit high solubility in water. Solubility is expected to be good in lower alcohols like methanol and ethanol. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble to Very Soluble | These solvents can engage in strong dipole-dipole interactions with the polar functional groups of the molecule without the competing network of hydrogen bonds found in protic solvents. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of this compound is too high for significant interaction with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds, including those with moderate polarity like this compound. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For definitive solubility data, experimental determination is essential. The Shake-Flask method is a robust and widely accepted technique for measuring equilibrium solubility.[8][9][10] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified. This concentration represents the equilibrium solubility.[9]

Materials and Equipment

-

This compound

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[11]

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to ±0.1 mg)

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The "excess" is critical; a good starting point is 2-3 times the estimated amount needed for saturation.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[11] For compounds that are slow to dissolve, longer times (48-72 hours) may be necessary.

-

Expertise Insight: The 24-hour mark is a standard starting point, but true equilibrium is only confirmed when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow larger particles to settle.

-

To remove all undissolved solids, centrifuge the vials at high speed.[8]

-

Alternatively, carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration. Ensure the filter material is chemically compatible with the solvent to avoid introducing extractables.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated instrument (e.g., UV-Vis or HPLC).

-

Calculate the concentration of the original supernatant, which is the solubility of the compound.

-

Authoritative Grounding: The analytical method must be validated for linearity, accuracy, and precision according to established guidelines to ensure reliable quantification.

-

Data Presentation

Results should be recorded in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC |

| Water | 25 | Experimental Value | Calculated Value | UV-Vis |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric |

| Other Solvents... |

Visualizing the Workflow

A clear workflow ensures consistency and minimizes errors in the experimental process.

Caption: Figure 1. A flowchart of the Shake-Flask method.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a laboratory or industrial setting. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and chlorinated solvents, with moderate to good solubility in polar protic solvents like alcohols, and poor solubility in non-polar hydrocarbons. This guide provides both a theoretical framework for understanding this behavior and a robust, self-validating experimental protocol for its precise determination. By applying these principles and methods, researchers can ensure the reliability and success of their work involving this versatile chemical compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. gdac.broadinstitute.org [gdac.broadinstitute.org]

- 5. gdac.broadinstitute.org [gdac.broadinstitute.org]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. enamine.net [enamine.net]

- 9. scribd.com [scribd.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

The Versatility of Substituted Nicotinates in Medicinal Chemistry: A Focus on Methyl 5-methoxynicotinate and its Analogs

For Immediate Release

Methyl 5-methoxynicotinate, a substituted pyridine derivative, and its structural analogs are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a diverse range of biologically active compounds. These scaffolds are instrumental in the development of novel therapeutics targeting a variety of diseases, from allergic conditions to microbial infections. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of these versatile chemical entities.

Application Notes

This compound and its closely related analog, methyl 5-methylnicotinate, are primarily utilized as starting materials for the synthesis of complex heterocyclic compounds with therapeutic potential. The pyridine ring, substituted at the 5-position with either a methoxy or a methyl group, provides a key structural motif for interaction with various biological targets.

Case Study: Rupatadine - A Dual Action Antihistamine

A prominent example of the successful application of a substituted nicotinate derivative is the second-generation antihistamine, Rupatadine.[1] Synthesized from 5-methylnicotinic acid, a close analog of this compound, Rupatadine is a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.[1][2][3] This dual mechanism of action provides comprehensive relief from the symptoms of allergic rhinitis and urticaria.[4][5][6]

Rupatadine's efficacy and safety have been demonstrated in numerous clinical trials.[4][6][7][8][9] It has shown comparable or superior efficacy to other second-generation antihistamines like cetirizine, loratadine, and desloratadine in reducing the symptoms of allergic rhinitis.[4][7]

Mechanism of Action: During an allergic reaction, histamine and PAF are released, leading to symptoms like itching, swelling, and vasodilation.[10] Rupatadine competitively binds to H1 and PAF receptors, preventing the binding of their respective ligands and thereby inhibiting the downstream signaling pathways that lead to allergic symptoms.[10][11][12] The blockade of both pathways contributes to its broad anti-inflammatory and anti-allergic effects.[12]

Antimicrobial Applications

Derivatives of substituted nicotinic acids have also demonstrated promising antimicrobial activity. The synthesis of novel compounds incorporating the nicotinoyl moiety has led to the discovery of agents with activity against various bacterial and fungal strains.

-

Nicotinohydrazide Derivatives: 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have been synthesized and evaluated for their antibacterial and antifungal properties.[13][14][15][16][17]

-

Thiazolo[4,5-b]pyridin-2-one Derivatives: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, synthesized from a substituted pyridine precursor, exhibited moderate to potent antimicrobial activity, with one derivative showing a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.[18]

Quantitative Data

The following tables summarize the key quantitative data for Rupatadine and other nicotinic acid derivatives.

Table 1: Receptor Binding and Functional Activity of Rupatadine

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (pKi) | Histamine H1 Receptor | 8.4 ± 0.1 | [19] |

| Binding Affinity (Ki) | Histamine H1 Receptor | 0.10 µM | [3] |

| Binding Affinity (Ki) | PAF Receptor | 0.55 µM | [3] |

| Functional Antagonism (pA2) | Histamine-induced guinea pig ileum contraction | 9.29 ± 0.06 | [3] |

| Functional Antagonism (pA2) | PAF-induced washed rabbit platelet aggregation | 6.68 ± 0.08 | [3] |

| Inhibition of PAF-induced HPRP aggregation (IC50) | Human Platelet-Rich Plasma | 0.68 µM | [3] |

Table 2: In Vivo Efficacy of Rupatadine

| Assay | Species | ID50 | Reference |

| Histamine-induced hypotension | Rat | 1.4 mg/kg i.v. | [3] |

| PAF-induced hypotension | Rat | 0.44 mg/kg i.v. | [3] |

| Histamine-induced bronchoconstriction | Guinea Pig | 113 µg/kg i.v. | [3] |

| PAF-induced bronchoconstriction | Guinea Pig | 9.6 µg/kg i.v. | [3] |

| PAF-induced mortality | Mouse | 0.31 mg/kg i.v. | [3] |

| PAF-induced mortality | Mouse | 3.0 mg/kg p.o. | [3] |

Table 3: Antimicrobial Activity of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 3g | Pseudomonas aeruginosa | 0.21 | [18] |

| 3g | Escherichia coli | 0.21 | [18] |

Experimental Protocols

Protocol 1: Synthesis of Rupatadine from 5-Methylnicotinic Acid

This protocol outlines the multi-step synthesis of Rupatadine, a process that can be adapted for the synthesis of other derivatives from this compound.[20]

Step 1: Esterification of 5-Methylnicotinic Acid to Methyl 5-Methylnicotinate [21]

-

Suspend 5-methylnicotinic acid in methanol.

-

Slowly add thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux (60-65 °C) for 2-3 hours.[20]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

After completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 8-9 with ammonia.

-

Extract the product, methyl 5-methylnicotinate, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Step 2: Reduction to 5-Methyl-3-pyridylmethanol [21]

-

Dissolve methyl 5-methylnicotinate in methanol.

-

Add sodium borohydride portion-wise to the solution.

-

Heat the mixture to 55 °C for 1 hour.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer and concentrate to yield 5-methyl-3-pyridylmethanol.

Step 3: Chlorination to 3-Chloromethyl-5-methylpyridine [20]

-

Dissolve 5-methyl-3-pyridylmethanol in toluene or 1,4-dioxane.[20]

-

Add thionyl chloride dropwise at a controlled temperature.

-

Heat the mixture to 65-70 °C and stir for several hours.[20]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully add it to ice water.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 3-chloromethyl-5-methylpyridine.

Step 4: N-Alkylation of Desloratadine to Rupatadine [22]

-

Dissolve Desloratadine in toluene.

-

Add potassium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

-

Add a solution of 3-chloromethyl-5-methylpyridine in toluene to the mixture.

-

Heat the reaction mixture to reflux and stir for 6-10 hours.[22]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, wash with water, and dry the organic layer.

-

Concentrate the organic layer and purify the crude Rupatadine by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones[19]

-

Synthesize the required benzylideneacetone derivatives by reacting the appropriate aromatic aldehydes with acetone in an aqueous solution of potassium hydroxide.

-